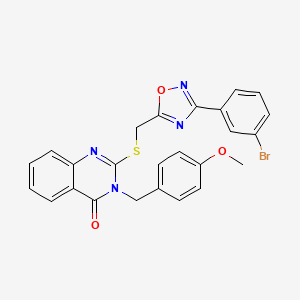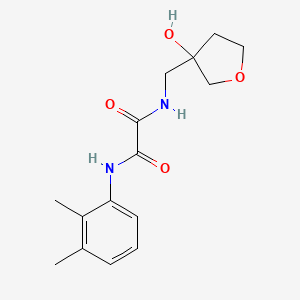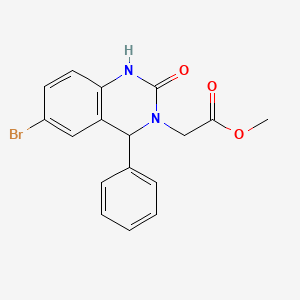![molecular formula C19H10Cl2F3NO2 B2803234 (2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanone CAS No. 306977-33-3](/img/structure/B2803234.png)
(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Wastewater Treatment in the Pesticide Industry
The pesticide industry produces wastewater containing various toxic pollutants, including compounds structurally related to (2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanone. Treatment methods for this high-strength wastewater include biological processes and granular activated carbon, which have been shown to remove up to 80-90% of pesticides, potentially creating high-quality effluent suitable for release or further use (Goodwin et al., 2018).
Soil and Organic Matter Sorption
Research into the sorption of phenoxy herbicides like 2,4-D to soil, organic matter, and minerals offers insights into environmental behaviors that may be relevant to similar compounds. Soil organic matter and iron oxides have been identified as significant sorbents for these herbicides, highlighting the importance of considering soil composition in environmental risk assessments and remediation strategies (Werner et al., 2012).
Impact on Aquatic Environments
Chlorophenols, including those structurally related to the chemical , have been assessed for their impact on aquatic environments. Moderate toxic effects to aquatic life have been observed, with considerable toxicity potential upon long-term exposure. This highlights the importance of effective wastewater treatment and pollution control measures to mitigate risks to aquatic ecosystems (Krijgsheld & Gen, 1986).
Organic Pollutant Degradation
Enzymatic approaches using redox mediators have shown promise in degrading various organic pollutants, potentially including complex compounds like (2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanone. This suggests a pathway for the remediation of industrial effluents containing recalcitrant compounds, enhancing the efficiency of degradation and offering a more environmentally friendly alternative to physical and chemical treatments (Husain & Husain, 2007).
特性
IUPAC Name |
(2,4-dichlorophenyl)-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3NO2/c20-12-6-7-14(15(21)9-12)18(26)17-16(27-13-4-2-1-3-5-13)8-11(10-25-17)19(22,23)24/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMXLHSUZQYGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2803152.png)

![1-[4-({3-[6-(1-Pyrrolidinyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)piperazino]-1-ethanone](/img/structure/B2803157.png)
![2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride](/img/structure/B2803158.png)
![5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2803160.png)
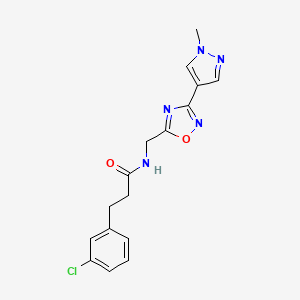
![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2803162.png)
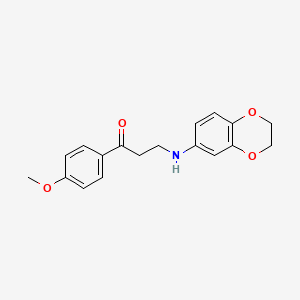
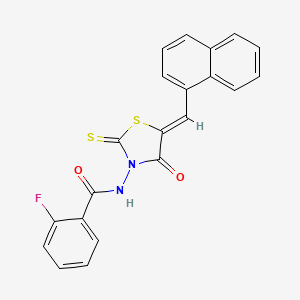
![7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-sulfonyl chloride](/img/structure/B2803170.png)
